Cyanidin-3-o-lathyroside chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanidin-3-o-lathyroside chloride is a natural anthocyanin compound found in various fruits and vegetables. It belongs to the flavonoid class of compounds and is known for its vibrant color and potential health benefits. This compound is particularly noted for its antioxidant properties and its role in various biological activities, including anti-inflammatory and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyanidin-3-o-lathyroside chloride typically involves the glycosylation of cyanidin with lathyroside under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the chloride salt .
Industrial Production Methods: Industrial production of this compound involves the extraction of cyanidin from natural sources, followed by its glycosylation with lathyroside. The process includes several purification steps to ensure the high purity of the final product. The compound is then crystallized and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions: Cyanidin-3-o-lathyroside chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to quinones, which can further react to form complex structures.
Reduction: The compound can be reduced to form its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit different biological activities and properties .
Scientific Research Applications
Cyanidin-3-o-lathyroside chloride has a wide range of scientific research applications, including:
Chemistry: Used as a natural dye and as a standard in analytical chemistry for the quantification of anthocyanins.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties and vibrant color
Mechanism of Action
The mechanism of action of Cyanidin-3-o-lathyroside chloride involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes such as tyrosinase, which is involved in melanin production.
Gene Regulation: Modulating the expression of genes involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Cyanidin-3-o-lathyroside chloride is compared with other similar anthocyanin compounds such as:
- Cyanidin-3-galactoside
- Peonidin
- Delphinidin
- Petunidin
- Malvidin
Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. It exhibits stronger antioxidant and enzyme inhibitory activities compared to some of its analogs .
Properties
CAS No. |
31073-32-2 |
---|---|
Molecular Formula |
C26H29ClO15 |
Molecular Weight |
616.9 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H/t15-,18-,19+,20+,21+,22-,24-,25+,26-;/m1./s1 |
InChI Key |
BWHXEGJOYVNGQH-AYTQVVMFSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.